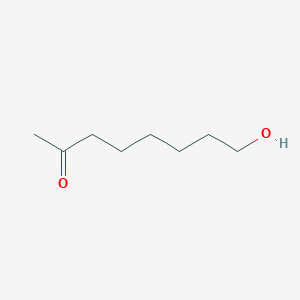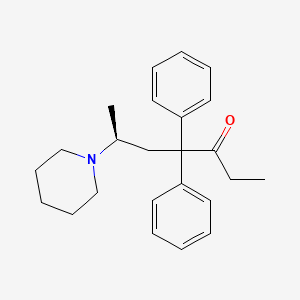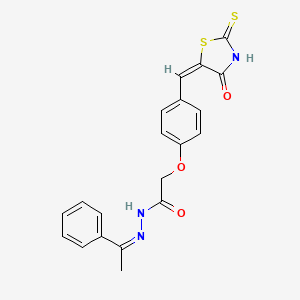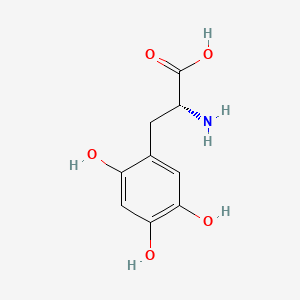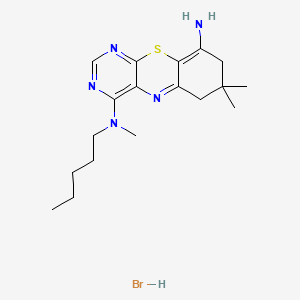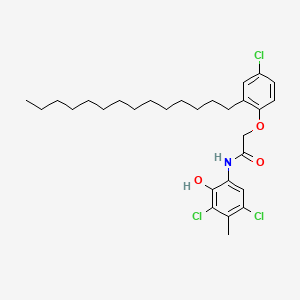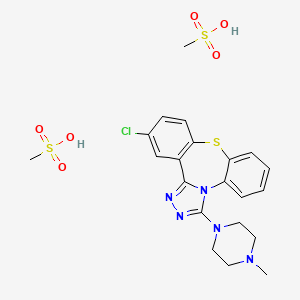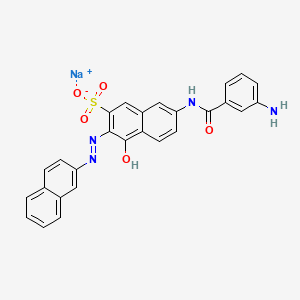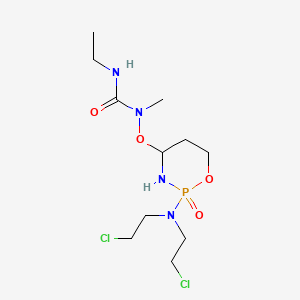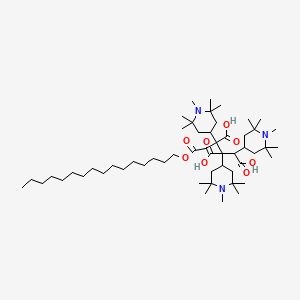
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C54H99N3O8 and a molecular weight of 918.379 g/mol . This compound is characterized by its intricate structure, which includes multiple piperidyl groups and a long hexadecyl chain. It is known for its high boiling point of 799.4°C and density of 1.04 g/cm³ .
Méthodes De Préparation
The synthesis of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 1,2,3,4-butanetetracarboxylic acid and 1,2,2,6,6-pentamethyl-4-piperidylamine.
Reaction Conditions: These starting materials are reacted in an appropriate solvent under controlled conditions.
Purification: The reaction product is purified through solvent evaporation and crystallization to obtain the final compound.
Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperidyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups play a crucial role in its activity, potentially interacting with enzymes and receptors. The compound’s long hexadecyl chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
1-Hexadecyl 2,3,4-tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate can be compared with similar compounds such as :
Tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate: This compound has a similar structure but lacks the hexadecyl chain.
1-Hexadecyl 2,3,4-tris(2,2,6,6-tetramethyl-4-piperidyl) butane-1,2,3,4-tetracarboxylate: This compound has tetramethyl instead of pentamethyl piperidyl groups.
Propriétés
Numéro CAS |
84696-73-1 |
|---|---|
Formule moléculaire |
C54H99N3O8 |
Poids moléculaire |
918.4 g/mol |
Nom IUPAC |
5-hexadecoxy-5-oxo-1,2,3-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)pentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C54H99N3O8/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-65-42(58)38-53(45(61)62,40-34-49(6,7)56(15)50(8,9)35-40)54(46(63)64,41-36-51(10,11)57(16)52(12,13)37-41)43(44(59)60)39-32-47(2,3)55(14)48(4,5)33-39/h39-41,43H,17-38H2,1-16H3,(H,59,60)(H,61,62)(H,63,64) |
Clé InChI |
HLNSNSZMBQAMOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CC(C1CC(N(C(C1)(C)C)C)(C)C)(C(=O)O)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


